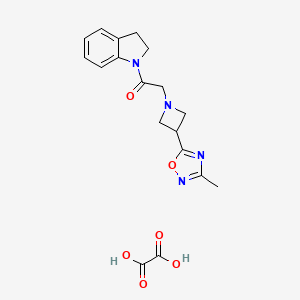
1-(Indolin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Indolin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C18H20N4O6 and its molecular weight is 388.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(Indolin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a unique structural hybrid of indole and oxadiazole moieties, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure features an indolin moiety linked to an azetidine ring that incorporates a 3-methyl-1,2,4-oxadiazole group. This combination enhances its potential for biological activity due to the electronic and steric properties imparted by these functional groups.
Anticancer Properties
Research indicates that derivatives of indole and oxadiazole are promising candidates in anticancer therapy. The 5-(3'-indolyl)oxazole scaffold has been highlighted for its ability to inhibit cancer cell proliferation across various types, including breast and lung cancers. In vitro studies demonstrated that compounds with similar structures exhibit cytotoxic effects by inducing apoptosis in cancer cells through mitochondrial pathways .
Antidiabetic Effects
Compounds incorporating oxadiazole have shown significant inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, derivatives similar to this compound were found to exhibit IC50 values in the low micromolar range against these enzymes, suggesting potential as anti-diabetic agents .
Antimicrobial Activity
The antimicrobial properties of compounds containing oxadiazole rings have been well-documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Enzyme Inhibition : By binding to active sites of enzymes like α-amylase and α-glucosidase, it reduces glucose absorption and metabolism.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.C2H2O4/c1-11-17-16(22-18-11)13-8-19(9-13)10-15(21)20-7-6-12-4-2-3-5-14(12)20;3-1(4)2(5)6/h2-5,13H,6-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNDVZZONHGJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)N3CCC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













